Tsuduranine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-15-8-11-5-6-19-14-7-10-3-4-12(20)9-13(10)17(16(11)14)18(15)22-2/h3-4,8-9,14,19-20H,5-7H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUECBJOPWMRHEX-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(CC4=C2C=C(C=C4)O)NCCC3=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C3[C@@H](CC4=C2C=C(C=C4)O)NCCC3=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517-97-5 | |
| Record name | Tsuduranine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TSUDURANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMM2534G5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation and Dereplication Methodologies of Tsuduranine from Natural Sources
Strategies for Natural Source Identification and Collection
The identification of Tsuga chinensis var. robusta as a source of Tsuduranine involves phytochemistry and natural product discovery approaches. Collection strategies for botanical sources typically focus on obtaining plant material that is rich in the target compounds. This often involves selecting specific plant parts (e.g., bark, leaves, roots) and considering factors such as geographical location, growth conditions, and harvest time, which can influence the secondary metabolite profile of the plant. While the specific collection protocols for Tsuga chinensis var. robusta for this compound isolation are not detailed in the provided search results, the general practice involves careful harvesting and preservation of plant material to maintain the integrity of the chemical constituents.
Advanced Extraction Techniques for this compound Isolation
Extracting this compound from its natural matrix involves employing various techniques designed to efficiently release and solubilize the compound. Advanced methods aim to optimize yield, purity, and sustainability.
Optimization of Solvent-Based Extraction Protocols
Solvent-based extraction remains a cornerstone in natural product isolation. For lignans (B1203133) like this compound, polar solvents are often effective due to their chemical structure uliege.be. Methanol (B129727) and ethanol (B145695) are commonly used polar solvents for extracting phenolic compounds and lignans from plant materials nih.govmicrobiologyjournal.org. Optimization of these protocols involves varying parameters such as solvent type, solvent-to-solid ratio, temperature, and extraction time to maximize the recovery of this compound while minimizing the co-extraction of unwanted compounds mdpi.comresearchgate.net. For instance, studies on similar compounds have shown that methanol/hexane mixtures can enhance lipid extraction yields, suggesting that solvent polarity plays a crucial role in selective extraction mdpi.com. While specific optimized protocols for this compound using methanol or ethanol are not detailed, research on related compounds indicates that these solvents, often in aqueous mixtures, are effective.
Supercritical Fluid Extraction (SFE) Applications
Supercritical Fluid Extraction (SFE) is a green and efficient technique that utilizes fluids above their critical temperature and pressure, most commonly carbon dioxide (CO2), as the extraction solvent nih.govtsijournals.comajgreenchem.commdpi.com. Supercritical CO2 (SC-CO2) offers tunable solvating power, allowing for selective extraction of compounds based on their polarity by adjusting pressure and temperature nih.govajgreenchem.com. SC-CO2 is particularly effective for extracting non-polar to moderately polar compounds ajgreenchem.com. The critical parameters for CO2 are a critical temperature of 31.1 °C and a critical pressure of 73.8 bar ajgreenchem.com. SFE is advantageous because it leaves no solvent residue, is non-toxic, non-flammable, and the CO2 can be easily removed by depressurization, yielding a pure extract tsijournals.comajgreenchem.commdpi.com. Co-solvents like ethanol or methanol can be added to SC-CO2 to increase its polarity and enhance the extraction of more polar molecules ajgreenchem.com. For example, SC-CO2 extraction of lipids from microalgae has shown effective extraction of unsaturated fatty acids, with conditions typically involving temperatures around 30-60 °C and pressures of 300-450 bar scholarena.com. While specific SFE conditions for this compound are not provided, the general applicability of SFE for lignan-like compounds suggests its potential.
Emerging and Sustainable Extraction Methodologies
Beyond conventional solvent extraction and SFE, other sustainable methods are gaining traction. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are recognized for their efficiency, reduced solvent consumption, and shorter extraction times compared to traditional methods microbiologyjournal.orgturkjps.orgmdpi.comresearchgate.net. MAE utilizes microwave energy to heat the solvent and plant matrix, causing cell rupture and enhanced release of bioactives turkjps.orgmdpi.comresearchgate.net. UAE employs ultrasonic waves to create cavitation, which also aids in cell disruption and compound release microbiologyjournal.orgmdpi.com. These methods are considered greener due to lower energy and solvent requirements microbiologyjournal.orgturkjps.orgmdpi.comresearchgate.net. For instance, MAE has been shown to be more efficient for extracting cannabinoids from cannabis compared to other methods, achieving higher yields with less solvent and time turkjps.org. Sequential Ultrasound-Microwave Assisted Extraction (SUMAE) combines both techniques for potentially even greater efficiency ut.ac.ir.
Chromatographic Separation and Purification Protocols for this compound
Following extraction, chromatographic techniques are essential for isolating and purifying this compound from the complex mixture of compounds obtained.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and purification of natural products. Method development for this compound would involve optimizing parameters such as the stationary phase, mobile phase composition, flow rate, temperature, and detection wavelength to achieve effective separation from other constituents in the extract.
Commonly, reversed-phase HPLC using C18 columns is employed for the separation of lignans and similar compounds chromatographyonline.comreddit.com. Mobile phases typically consist of a mixture of water (often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode chromatographyonline.comreddit.comlcms.cz. For example, a method might use a C18 column with a gradient of acetonitrile and water, with detection at a specific UV wavelength (e.g., 253 nm or 280 nm) where this compound exhibits maximum absorbance chromatographyonline.com. Optimization aims to achieve good resolution, sharp peaks, and reasonable run times chromatographyonline.comlcms.cz. Preparative HPLC can then be used to isolate larger quantities of purified this compound chromatographyonline.com.
Compound List:
this compound
Lignans
Phenylpropanoids
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Tsuduranine
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. ijpsonline.com It provides unparalleled information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. ijpsonline.comresearchgate.net For a complex structure such as Tsuduranine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.
The structural complexity of bisbenzylisoquinoline alkaloids necessitates the use of advanced NMR techniques to unambiguously assign all proton (¹H) and carbon (¹³C) signals. researchgate.netresearchgate.net While 1D ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, signal overlap is a significant challenge in these large molecules. ckgas.comlibretexts.org To overcome this, a suite of 2D NMR experiments is employed. epfl.chmeasurlabs.comsdsu.edu
¹H-¹H Correlation Spectroscopy (COSY): This experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps to establish spin systems within the molecule, tracing the connectivity of protons within each isoquinoline (B145761) unit of this compound. epfl.ch
Total Correlation Spectroscopy (TOCSY): Similar to COSY, TOCSY reveals correlations between all protons within a spin system, not just those that are directly coupled. researchgate.netprinceton.edu This is particularly useful for identifying all protons belonging to a specific structural fragment, even in cases of severe signal overlap. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. epfl.chsdsu.edu It is a powerful tool for assigning the carbon signal for each protonated carbon in the molecule, greatly simplifying the interpretation of the ¹³C NMR spectrum. epfl.ch Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. epfl.ch
Illustrative NMR Data Table for Corydine (B190833) (a related alkaloid)
This table is provided for illustrative purposes to demonstrate the typical chemical shifts observed for bisbenzylisoquinoline alkaloids. The data is for corydine and not this compound.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 54.0 | 3.65 (dd, 12.0, 5.0) |
| 3 | 44.0 | 2.60 (m), 3.10 (m) |
| 4 | 29.5 | 2.70 (m) |
| 4a | 128.0 | - |
| 5 | 111.5 | 6.60 (s) |
| 6 | 145.0 | - |
| 6a | 62.0 | 4.20 (d, 5.0) |
| 7 | 127.0 | - |
| 8 | 111.0 | 6.75 (s) |
| 9 | 150.0 | - |
| 10 | 148.0 | - |
| 11 | 122.0 | 7.10 (s) |
| 11a | 129.0 | - |
| N-CH₃ | 43.0 | 2.55 (s) |
| OCH₃ | 56.0 | 3.90 (s) |
| OCH₃ | 60.5 | 3.85 (s) |
Data is hypothetical and based on typical values for aporphine (B1220529) alkaloids like corydine for illustrative purposes. nih.gov
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid form, providing information on properties like polymorphism, crystallinity, and molecular dynamics. emory.educrystalpharmatech.com While solution-state NMR averages out anisotropic interactions due to molecular tumbling, ssNMR retains this information, offering unique structural insights. emory.edu
In the context of this compound research, ssNMR could be particularly valuable for:
Polymorph Identification: Different crystalline forms (polymorphs) of a compound can have different physical properties. ssNMR is highly sensitive to the local environment of each nucleus and can readily distinguish between different polymorphs. crystalpharmatech.comintertek.com
Characterization of Amorphous vs. Crystalline Forms: ssNMR can quantify the amount of crystalline and amorphous content in a sample. crystalpharmatech.com
Structural Analysis: For natural products that are difficult to crystallize for X-ray diffraction, ssNMR, sometimes in conjunction with computational modeling, can be used to determine the three-dimensional structure in the solid state. mdpi.com
Although ssNMR has become a central method in pharmaceutical analysis, specific applications of this technique to this compound have not been reported in the surveyed literature. bruker.com However, its utility for analyzing the solid-form properties of complex organic molecules suggests it is a potentially valuable tool for future studies on this compound and related alkaloids. mdpi.com
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. acdlabs.com It is indispensable for determining the molecular weight and elemental formula of a compound and for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For a newly isolated compound like this compound, obtaining an HRMS spectrum is a critical first step. For example, an observed ion at m/z 609.2910 [M+H]⁺ would be compared against calculated exact masses for possible elemental formulas. A close match to the calculated mass for C₃₇H₄₁N₂O₆⁺ (609.2914) would confirm the elemental composition of this compound. This level of accuracy is essential to distinguish between compounds with the same nominal mass but different elemental formulas.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of smaller fragment ions (product ions). acdlabs.comlibretexts.org The fragmentation pattern is highly dependent on the molecule's structure and provides a "fingerprint" that can be used for identification and structural elucidation. libretexts.orgnih.gov
The isolation of pure alkaloids like this compound from their natural source, such as plants of the Stephania genus, is a significant challenge due to the presence of numerous structurally similar compounds. nih.govmdpi.com Hyphenated techniques, which couple a separation method with a detection method, are essential for this type of analysis.
Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem MS variant (LC-MS/MS), is a powerful tool for the analysis of complex mixtures of natural products. researchgate.netnih.gov
Separation: High-performance liquid chromatography (HPLC) separates the individual components of the crude plant extract based on their physicochemical properties. nih.gov
Detection and Identification: The separated components are then introduced directly into the mass spectrometer. The MS provides the molecular weight of each component, and MS/MS can be performed "on-the-fly" to obtain structural information, allowing for the rapid and tentative identification of known and even new alkaloids in the mixture. researchgate.netresearchgate.net
This LC-MS-based approach is widely used for the comprehensive profiling of alkaloids in plant extracts, guiding the isolation of new compounds and comparing the chemical composition of different plant parts or species. researchgate.netmdpi.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. irug.orgmdpi.com The absorption of IR radiation or the inelastic scattering of light (Raman effect) excites molecular vibrations such as stretching, bending, rocking, and twisting. scribd.comspectroscopyonline.com The resulting spectrum reveals the presence of specific bonds and functional groups within the molecule.
For bisbenzylisoquinoline alkaloids, such as this compound, IR spectroscopy is instrumental in identifying key structural features. The spectra of related compounds, like oxyacanthine (B1194922) and tetrandrine (B1684364), show characteristic absorption bands. nih.gov These typically include a broad band for O-H stretching (around 3300-3400 cm⁻¹), C-H stretching from saturated carbons (around 2800-3000 cm⁻¹), stretching from N-methyl groups (around 2830-2840 cm⁻¹), and aromatic C=C bond stretching (around 1500-1610 cm⁻¹). nih.govnobraintoosmall.co.nzlibretexts.org The presence and specific wavenumbers of these bands in this compound's IR spectrum would confirm the existence of hydroxyl, N-methyl, and aromatic functionalities, which are characteristic of this alkaloid class.
Table 1: Typical Infrared Absorption Bands for Bisbenzylisoquinoline Alkaloids
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3300 - 3400 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2800 - 3000 |
| N-Methyl (N-CH₃) | C-H Stretching | 2830 - 2840 |
| Aromatic C=C | Stretching | 1500 - 1610 |
| C-O | Stretching | 1000 - 1300 |
This table is generated based on data for closely related bisbenzylisoquinoline alkaloids. nih.govnobraintoosmall.co.nzlibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edumasterorganicchemistry.com The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores—the parts of the molecule that absorb light—present in the structure. sielc.com This technique is particularly valuable for studying molecules with conjugated π-electron systems, such as the aromatic rings in this compound.
Bisbenzylisoquinoline alkaloids typically exhibit characteristic UV absorption spectra due to their aromatic and conjugated systems. researchgate.net Studies on related compounds show strong absorption maxima (λmax) in two main regions: a high-energy band around 220-230 nm and a lower-energy band around 280-285 nm. researchgate.netchempap.org The presence of these specific absorption peaks in the UV spectrum of a sample is a strong indicator of a bisbenzylisoquinoline skeleton. researchgate.net Any shifts in these maxima can provide further structural information, such as the nature and position of substituents on the aromatic rings. spectroscopyonline.com
Table 2: Characteristic UV-Vis Absorption Maxima for Bisbenzylisoquinoline Alkaloids
| Electronic Transition | Typical λmax (nm) |
| π → π | ~ 220 - 230 |
| π → π | ~ 280 - 285 |
This table is based on characteristic absorption data for the bisbenzylisoquinoline alkaloid class. researchgate.netchempap.org
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. libretexts.orgcreative-biostructure.com The technique involves diffracting a beam of X-rays off a single crystal of the compound. synchrotron.org.au The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, revealing the precise positions of each atom in the solid state. libretexts.org
Table 3: Potential Crystal System Data for a Bisbenzylisoquinoline Alkaloid
| Crystal Parameter | Description |
| Crystal System | e.g., Orthorhombic, Monoclinic |
| Space Group | e.g., P2₁2₁2₁, C2 |
| Unit Cell Dimensions (Å) | a, b, c |
| Unit Cell Angles (°) | α, β, γ |
This table represents the type of data obtained from an X-ray crystallography experiment. Specific values are dependent on the successful crystallization of this compound.
Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical techniques are essential for studying chiral molecules like this compound, providing information about their stereochemistry. These methods rely on the differential interaction of chiral molecules with polarized light. fiveable.meyoutube.com
Electronic Circular Dichroism (ECD) measures the difference in absorption between left and right circularly polarized light as a function of wavelength. youtube.comyoutube.com A non-zero CD signal is only observed for chiral molecules containing a chromophore. youtube.com The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration. In the structural elucidation of new bisbenzylisoquinoline alkaloids, ECD is frequently used. acs.orgresearchgate.net The experimental ECD spectrum is compared with spectra predicted by quantum chemical calculations for possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the chiral centers. researchgate.net
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. wikipedia.orgpbsiddhartha.ac.in The phenomenon where ORD curves show distinct peaks and troughs in the region of a chromophore's absorption is known as the Cotton effect. mgcub.ac.in The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral center nearest to the chromophore. mgcub.ac.in ORD and ECD are closely related phenomena (linked by the Kramers-Kronig relations) and provide complementary information for determining the absolute stereochemistry of a molecule. fiveable.me
Table 4: Chiroptical Data and Stereochemical Correlation
| Technique | Measured Property | Structural Information |
| Electronic Circular Dichroism (ECD) | Differential absorption (Δε) vs. Wavelength (nm) | Absolute configuration of chiral centers |
| Optical Rotatory Dispersion (ORD) | Optical Rotation ([α]) vs. Wavelength (nm) | Absolute configuration via Cotton Effect |
This table outlines the information obtained from chiroptical methods.
Biosynthetic Pathways and Enzymatic Transformations of Tsuduranine
Elucidation of Biosynthetic Precursor Incorporation and Intermediate Formation
The journey to understanding the biosynthesis of a natural product like Tsuduranine begins with the identification of its fundamental building blocks. This is typically achieved through isotopic labeling studies. In such experiments, potential precursor molecules, tagged with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ¹⁵N, ²H), are fed to the organism that produces this compound. By tracing the incorporation of these isotopes into the final structure of this compound using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can pinpoint the primary metabolic pathways that supply the core structural components of the molecule.
Once the primary precursors are identified, the focus shifts to unravelling the sequence of biochemical reactions. This involves the challenging task of isolating and structurally characterizing the transient intermediates formed along the biosynthetic route. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable for detecting these often low-abundance molecules within cellular extracts. Comparing the metabolic profiles of the wild-type producing organism with those of mutant strains, where specific biosynthetic genes have been inactivated, can lead to the accumulation and subsequent identification of these crucial intermediates.
Identification and Characterization of Key Biosynthetic Enzymes and Gene Clusters
The biosynthesis of complex natural products is orchestrated by a series of specialized enzymes. These biocatalysts are encoded by genes that are often clustered together on the chromosome of the producing organism, forming a biosynthetic gene cluster (BGC). The identification of the this compound BGC is a critical step. Modern genome sequencing and bioinformatic tools, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), are employed to scan the genome of the producing organism for these clusters. These tools can predict BGCs based on the presence of characteristic genes encoding enzymes commonly found in secondary metabolite biosynthesis, such as polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), tailoring enzymes (e.g., oxidases, methyltransferases, glycosyltransferases), and transporters.
Once a candidate BGC for this compound is identified, the function of each enzyme within the pathway must be experimentally verified. This involves heterologous expression of the individual genes in a suitable host organism (like E. coli or Saccharomyces cerevisiae), followed by in vitro biochemical assays with the purified enzymes to determine their specific substrates and the products they form. This systematic approach allows for the step-by-step reconstruction of the biosynthetic pathway.
Genetic and Genomic Approaches to this compound Biosynthesis Pathway Discovery
The advent of advanced genetic and genomic techniques has revolutionized the discovery and elucidation of biosynthetic pathways. Whole-genome sequencing of the this compound-producing organism provides the foundational blueprint for identifying the relevant BGC. nih.govbiorxiv.org Comparative genomics, where the genome of the producing strain is compared with those of non-producing, closely related species, can help to narrow down the candidate gene clusters. nih.gov
Transcriptomic analysis, such as RNA-sequencing, can provide further evidence by showing which genes within a predicted BGC are actively expressed under conditions that favor this compound production. nih.gov Targeted gene knockout or gene silencing (e.g., using CRISPR-Cas9 technology) within the producing organism is a powerful tool to confirm the involvement of a specific gene or an entire BGC in this compound biosynthesis. nih.govnih.gov The resulting loss of this compound production, and potentially the accumulation of a biosynthetic intermediate, provides strong evidence for the function of the targeted gene. nih.gov
Chemoenzymatic Synthesis Strategies Utilizing Biosynthetic Enzymes
Once the enzymes of the this compound biosynthetic pathway are identified and characterized, they become powerful tools for chemoenzymatic synthesis. nih.govnih.gov This approach combines the selectivity and efficiency of biocatalysis with the versatility of traditional organic chemistry to create novel compounds and improve the synthesis of the natural product itself. nih.govescholarship.org For instance, biosynthetic enzymes can be used to perform challenging chemical transformations with high regio- and stereoselectivity, often under mild reaction conditions, thus avoiding the need for complex protecting group strategies common in purely chemical syntheses. nih.govescholarship.org Enzymes from the this compound pathway could potentially be used in vitro to modify synthetic precursors, leading to the efficient production of this compound or novel, structurally related analogs with potentially improved biological activities.
Bioengineering and Metabolic Engineering for Enhanced this compound Production or Analog Generation
Metabolic engineering offers the potential to improve the production of this compound in its native producer or to transfer the entire biosynthetic pathway into a more genetically tractable and industrially robust host organism. nih.govnih.gov This can be achieved through several strategies, including:
Upregulation of precursor supply: Engineering the primary metabolism of the host organism to channel more of the basic building blocks towards the this compound pathway can significantly enhance production.
Elimination of competing pathways: Deleting genes involved in pathways that divert precursors away from this compound biosynthesis can increase the metabolic flux towards the desired product.
Furthermore, the principles of synthetic biology can be applied to generate novel analogs of this compound. By introducing genes from other biosynthetic pathways or by using engineered enzymes with altered substrate specificities, it is possible to create a combinatorial biosynthetic system that can produce a library of new "unnatural" natural products based on the this compound scaffold. nih.gov This approach holds significant promise for drug discovery and development.
Chemical Synthesis Strategies for Tsuduranine and Its Analogues
Total Synthesis Approaches to the Tsuduranine Core Structure
The total synthesis of a natural product like this compound is a formidable undertaking that serves as a benchmark for the state of the art in synthetic methodology. organic-chemistry.org It not only provides a definitive proof of the proposed structure but also opens avenues for the preparation of analogues that are inaccessible from natural sources. organic-chemistry.org The complexity of the this compound core has necessitated the exploration of diverse and powerful synthetic disconnections and reaction cascades.
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. advancechemjournal.comnsf.gov This process reveals potential synthetic pathways and highlights key challenges in the construction of the target molecule. scitepress.org For a complex molecule like this compound, the choice of strategic disconnections is paramount to a successful synthesis.
A common retrosynthetic approach for complex alkaloids involves identifying key structural motifs and devising reactions to form them. For instance, in the synthesis of related complex alkaloids like morphine, a key disconnection often involves the bonds that form the polycyclic core, allowing for the construction of the ring system from simpler precursors. wikipedia.org Similarly, for this compound, retrosynthetic analysis would likely focus on disconnecting the bonds that form the intricate heterocyclic framework, leading back to more manageable building blocks. This process often involves functional group interconversions (FGI) to facilitate the disconnections. scitepress.orgyoutube.com
A hypothetical retrosynthetic analysis for the this compound core might involve the following key disconnections:
Disconnection of the biaryl ether linkage: This is a common strategy in the synthesis of bisbenzylisoquinoline alkaloids. This would lead to two separate isoquinoline-type fragments that could be synthesized independently and then coupled.
Disconnection of the isoquinoline (B145761) ring systems: Further simplification of the isoquinoline fragments would involve breaking the bonds of the heterocyclic rings, leading back to simpler aromatic and aliphatic precursors. For example, a pyridine (B92270) ring, a component of some complex alkaloids, can be retrosynthetically disconnected to reveal simpler synthons. advancechemjournal.com
The choice of disconnection strategy is often guided by the desire to utilize powerful and reliable bond-forming reactions in the forward synthesis.
The presence of multiple stereocenters in the this compound molecule necessitates the use of stereoselective and enantioselective synthetic methods to control the three-dimensional arrangement of atoms. Stereoselective synthesis aims to produce a specific stereoisomer of a product, while enantioselective synthesis focuses on producing one of two enantiomers in excess.
A variety of stereoselective reactions are available to the synthetic chemist. For example, the synthesis of vicinal bromohydrins and alkoxybromides from olefins can be achieved with high regio- and stereoselectivity using specific reagents. organic-chemistry.org Such reactions proceed through intermediates like a cyclic bromonium ion, leading to anti-stereoselectivity. organic-chemistry.org In the context of this compound synthesis, similar principles could be applied to control the stereochemistry of key intermediates.
Furthermore, the synthesis of complex molecules often relies on the use of chiral starting materials or chiral catalysts. For instance, the stereoselective synthesis of γ-lactones, which are important intermediates for various natural products, has been achieved starting from enantiomerically pure compounds derived from natural sources like D-mannitol. scielo.br This approach leverages the existing stereocenters of the starting material to control the stereochemistry of the final product. scielo.br
In a total synthesis campaign, the strategic application of stereoselective reactions is crucial for achieving the desired stereoisomer of the final product with high purity.
Cascade reactions, also known as domino or tandem reactions, are powerful tools in organic synthesis where multiple bond-forming events occur in a single operation without the isolation of intermediates. 20.210.105wikipedia.orgnih.gov These reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation, making them highly desirable for the construction of complex molecular architectures. 20.210.105wikipedia.orgnih.gov
The design of a cascade reaction for a specific target like this compound requires a deep understanding of reaction mechanisms and the careful design of the starting materials. nih.gov The product of one reaction must be a suitable substrate for the next transformation in the sequence. wikipedia.org
One can envision a cascade strategy for the this compound core that rapidly assembles the polycyclic framework from a relatively simple precursor. For example, a cascade involving a series of cyclization reactions could be initiated to form the multiple rings of the this compound skeleton in a single pot. Such strategies have been successfully employed in the synthesis of other complex natural products. 20.210.105
Multicomponent reactions, where three or more reactants combine in a single reaction to form a product that contains substantial portions of all the reactants, also offer a rapid way to build molecular complexity and could be strategically employed in the synthesis of the this compound core. 20.210.105
The development of cascade and multicomponent reactions for the synthesis of this compound would represent a significant advance in the efficiency and elegance of its chemical synthesis.
In the context of this compound synthesis, C-H functionalization could be employed to forge key bonds in the molecule. For example, the formation of the biaryl ether linkage could potentially be achieved through a direct C-H arylation reaction, where a C-H bond on one aromatic ring is directly coupled with an aryl halide or another suitable coupling partner. Palladium-catalyzed enantioselective C-H functionalization has emerged as a powerful tool for constructing chiral molecules. snnu.edu.cn
The application of C-H functionalization logic can dramatically simplify the retrosynthetic analysis of a complex molecule. rsc.orgrsc.org Instead of relying on traditional functional group manipulations, the synthetic chemist can envision direct connections between C-H bonds, leading to more concise and innovative synthetic routes. The strategic use of C-H functionalization in the total synthesis of this compound would be a testament to the power of this modern synthetic methodology.
Semisynthesis and Late-Stage Functionalization of this compound
Semisynthesis involves the chemical modification of a naturally occurring compound to produce new derivatives. This approach can be particularly useful when the natural product is readily available but access to specific analogues is desired. Late-stage functionalization (LSF) is a strategy that focuses on modifying a complex molecule, such as a natural product or a drug candidate, at a late stage in its synthesis. astrazeneca.comnih.gov
For this compound, if a sufficient supply of the natural product were available, semisynthesis could be employed to explore the structure-activity relationships by modifying peripheral functional groups. For example, the hydroxyl or methoxy (B1213986) groups on the aromatic rings could be targets for modification.
Late-stage C-H functionalization is a particularly attractive strategy for modifying complex molecules like this compound. astrazeneca.comnsf.gov This approach allows for the direct installation of new functional groups at positions that would be difficult to access through traditional synthetic methods. nih.gov For instance, a late-stage methylation of a specific C-H bond could be explored to investigate the "magic methyl" effect, where the addition of a single methyl group can dramatically alter the biological activity of a molecule. nsf.gov
The development of LSF methods applicable to the this compound scaffold would provide a powerful tool for rapidly generating a library of analogues for biological evaluation. nih.govsu.se
Synthetic Route Development for this compound Analogues and Derivatives
The development of synthetic routes specifically designed to produce analogues and derivatives of this compound is crucial for understanding its structure-activity relationship and for potentially developing new therapeutic agents. beilstein-journals.org These synthetic routes are often designed to be flexible, allowing for the introduction of various substituents at different positions of the molecular scaffold.
The synthesis of analogues can be achieved through several approaches:
Modification of the total synthesis route: A total synthesis route can be adapted to incorporate different building blocks, leading to the formation of analogues with modified core structures.
Convergent synthesis: This approach involves the synthesis of key fragments of the molecule separately, which are then combined at a late stage. mdpi.com This allows for the independent variation of each fragment, leading to a wide range of analogues.
Divergent synthesis: In this strategy, a common intermediate is synthesized and then elaborated into a variety of different analogues through different reaction pathways.
The synthesis of fentanyl analogues, for example, has involved the development of various synthetic pathways to modify different parts of the molecule, including the piperidine (B6355638) ring and the anilido fragment. nih.gov Similarly, the synthesis of nicotinamide (B372718) riboside analogues has been explored through different synthetic routes to understand their biological roles. beilstein-journals.org
For this compound, the development of synthetic routes to access a diverse set of analogues would be invaluable. For instance, analogues with different substitution patterns on the aromatic rings or with modified heterocyclic cores could be synthesized and their biological activities evaluated.
Novel Synthetic Methodologies for this compound-Related Scaffolds
The synthesis of complex natural products like this compound, a member of the bisbenzylisoquinoline alkaloid (bisBIA) family, presents significant challenges to organic chemists. The intricate molecular architecture, characterized by multiple stereocenters and diaryl ether linkages, necessitates the development of innovative and efficient synthetic strategies. In recent years, a departure from classical, often lengthy and low-yielding, synthetic routes has been observed, with a focus on novel methodologies that offer improved stereocontrol, efficiency, and modularity for constructing this compound-related scaffolds. These advanced strategies often employ chemoenzymatic approaches, novel catalytic systems, and biomimetic pathways to assemble the core structure of these alkaloids.
Another key area of innovation lies in the formation of the diaryl ether bond, a crucial linkage in the this compound scaffold. While the Ullmann condensation has been a cornerstone for this transformation, recent advancements have focused on developing milder and more efficient catalytic systems. Modified intermolecular copper-mediated Ullmann couplings have been reported to enable the concise and efficient total synthesis of various linear bisBIAs. nih.gov These newer protocols often utilize advanced ligands and copper sources that allow the reaction to proceed under less harsh conditions and with greater functional group tolerance. acs.orgresearchgate.net Furthermore, palladium-based catalytic systems have also emerged as powerful tools for C-O bond formation in the synthesis of complex alkaloids. acs.org
The Pictet-Spengler reaction itself, a classic method for constructing the THIQ core, has been the subject of significant innovation. Improved variants of the N-acyl-Pictet-Spengler condensation have been developed, offering an efficient alternative to traditional methods. researchgate.netbeilstein-journals.org These reactions can utilize ω-methoxystyrenes as stable precursors to the typically unstable arylacetaldehydes and employ activating groups, such as the ethoxycarbonyl group, which can also serve as a protecting group for phenolic functionalities. beilstein-journals.org Moreover, highly enantioselective Pictet-Spengler reactions have been developed using novel catalysts, such as electron-rich imidodiphosphorimidate (IDPi) catalysts, which provide access to a diverse range of THIQ alkaloids with excellent stereocontrol. acs.org
Biomimetic synthesis represents another frontier in the construction of this compound-related scaffolds. These strategies aim to mimic the proposed biosynthetic pathways of these natural products. For instance, a biomimetic oxidative phenol (B47542) dimerization can be employed to selectively form the sterically hindered and electron-rich diaryl ether bond found in many bisBIAs. nih.gov This can be followed by intramolecular cyclization reactions, such as the Suzuki-Miyaura domino reaction or Ullmann coupling, to complete the macrocyclic structure of certain alkaloids. nih.gov These biomimetic approaches can offer highly convergent and stereoselective routes to complex molecular architectures.
The table below summarizes some of the novel synthetic methodologies applicable to the construction of this compound-related scaffolds, highlighting the key reactions and their significance.
| Methodology | Key Reaction | Catalyst/Enzyme | Significance | Reference |
| Chemoenzymatic Synthesis | Enzymatic Stereoselective Pictet-Spengler | Norcoclaurine Synthase (NCS) | Provides enantiopure tetrahydroisoquinoline (THIQ) monomers on a large scale. | researchgate.netnih.gov |
| Modified Ullmann Coupling | Intermolecular Diaryl Ether Formation | Copper(I) salts with specific ligands | Enables efficient and milder conditions for constructing the crucial diaryl ether linkage. | nih.govacs.orgresearchgate.net |
| Improved N-Acyl-Pictet-Spengler | N-Acyliminium Ion Cyclization | Acid catalysts (e.g., trifluoroacetic acid) | Utilizes stable precursors and offers a dual activating/protecting group strategy. | researchgate.netbeilstein-journals.org |
| Asymmetric Pictet-Spengler | Enantioselective Cyclization | Imidodiphosphorimidate (IDPi) catalysts | Achieves high enantioselectivity for a broad range of substrates, leading to diverse alkaloids. | acs.org |
| Biomimetic Synthesis | Oxidative Phenol Dimerization | Oxidizing agents (e.g., Fe(III) salts) | Mimics natural biosynthetic pathways for stereoselective diaryl ether bond formation. | nih.gov |
| Biomimetic Intramolecular Cyclization | Suzuki-Miyaura or Ullmann Coupling | Palladium or Copper catalysts | Facilitates the formation of macrocyclic bisBIA structures in a convergent manner. | nih.gov |
These novel methodologies represent a significant leap forward in the synthetic chemistry of bisbenzylisoquinoline alkaloids. By combining the precision of biocatalysis with the versatility of modern organic reactions, researchers can now access complex scaffolds like that of this compound with greater efficiency and stereocontrol, paving the way for the synthesis of analogues and further biological investigation.
Investigation of Biological Activities and Mechanisms of Action of Tsuduranine
In Vitro Receptor Binding and Ligand-Target Interaction Studies
This area of research is dedicated to understanding how Tsuduranine interacts with specific biological molecules, primarily receptors, to elicit a biological response. These studies are crucial for determining the compound's affinity, specificity, and mode of binding.
Radioligand Binding Assays and Affinity Determination
Radioligand binding assays are a fundamental technique for quantifying the affinity of a ligand for its target receptor giffordbioscience.comnih.govnih.goveurofinsdiscovery.com. These assays typically involve incubating a biological sample containing the target receptor with a known concentration of a radiolabeled ligand. The binding affinity of this compound can be assessed through several assay formats:
Competitive Binding Assays : These assays measure this compound's ability to displace a radiolabeled ligand from the receptor. By observing the concentration of this compound required to inhibit 50% of the radioligand's binding (IC50), its affinity (Ki) can be calculated giffordbioscience.comnih.govsci-hub.se.
Saturation Binding Assays : These experiments determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself, providing a measure of the radioligand's affinity for the receptor giffordbioscience.comnih.gov.
Kinetic Binding Assays : These assays quantify the rates of ligand association (kon) and dissociation (koff) from the receptor, offering insights into the dynamic aspects of the binding interaction giffordbioscience.comnih.govnih.gov.
Label-Free Biophysical Techniques for Target Engagement (e.g., Surface Plasmon Resonance)
Label-free techniques, such as Surface Plasmon Resonance (SPR), provide a sensitive method for studying molecular interactions in real-time without the need for labeling either the ligand or the target rouken.biomdpi.comdrugtargetreview.comcharnwooddiscovery.com. SPR measures changes in refractive index at the surface of a sensor chip when molecules bind.
SPR Methodology : In SPR, one molecule (e.g., a receptor) is immobilized on a sensor chip, and the other molecule (e.g., this compound) is passed over it. Binding events lead to a measurable change in the SPR signal, allowing for the determination of binding kinetics (kon, koff) and affinity (KD) mdpi.comcharnwooddiscovery.com. SPR is particularly valuable for confirming target engagement, as it directly demonstrates the interaction between a compound and its intended biological target drugtargetreview.com.
Kinetic Aspects of Ligand-Receptor Binding
Beyond equilibrium binding affinity, the kinetics of ligand-receptor interactions are increasingly recognized as critical determinants of a compound's pharmacological profile and in vivo efficacy nih.govibmc.msk.ruimrpress.com. Key kinetic parameters include:
Association Rate (kon) : This parameter quantifies the speed at which a ligand binds to its receptor.
Dissociation Rate (koff) : This parameter measures the speed at which a ligand detaches from its receptor.
Ligand Residence Time (RT) : Defined as the reciprocal of the dissociation rate constant (RT = 1/koff), residence time indicates the duration a ligand remains bound to its receptor. Longer residence times have been associated with enhanced in vivo efficacy for various therapeutic targets nih.govibmc.msk.ru.
Understanding these kinetic parameters is essential for predicting this compound's behavior in biological systems and for guiding rational drug design imrpress.comwikipedia.org.
Cellular Pathway Modulation and Signaling Investigations (in vitro)
This section focuses on how this compound influences cellular functions by examining its effects on enzyme activity and protein-protein interactions within a cellular context.
Enzyme Inhibition and Activation Studies
Enzymes are vital catalysts for biochemical reactions, and their modulation by compounds like this compound can profoundly impact cellular pathways wikipedia.org.
Enzyme Inhibition : Enzyme inhibitors are molecules that bind to enzymes, reducing their catalytic activity. This can occur by blocking the enzyme's active site or by inducing conformational changes that impair function wikipedia.org. Studies would typically quantify the concentration of this compound required to inhibit a specific enzyme's activity by 50% (IC50), thereby assessing its potency as an inhibitor nih.govturkjps.org.
Enzyme Activation : Conversely, compounds can also activate enzymes, increasing their catalytic rate. Investigations would involve similar quantitative assays to determine the concentration of this compound needed to achieve a defined level of enzyme activation (EC50).
Cellular Context : These studies are often conducted using purified enzymes or in cell-based assays to evaluate this compound's impact on specific metabolic pathways or signaling cascades within a more physiological environment nih.govmdpi.com.
Protein-Protein Interaction Modulations
Protein-protein interactions (PPIs) are fundamental to cellular signaling, regulation, and nearly all biological processes nih.govresearchgate.net. The modulation of these interactions represents a significant avenue in drug discovery nih.govnih.govethz.chuq.edu.au.
Mechanism of Modulation : this compound could potentially modulate PPIs by either inhibiting the interaction between two proteins or by stabilizing it. Inhibitors typically disrupt the molecular interface necessary for binding, while stabilizers can enhance or maintain an interaction.
Investigative Methods : Various techniques are employed to study PPI modulation, including biochemical assays, biophysical methods (such as SPR), and cellular assays nih.govethz.chchemrxiv.org. For instance, aptamers have been developed to disrupt specific PPIs in vitro chemrxiv.org. Computational approaches, including machine learning, are also increasingly utilized for predicting and designing molecules that modulate PPIs uq.edu.au. These studies aim to elucidate how this compound might interfere with or promote specific protein partnerships, thereby influencing downstream cellular signaling.
Data Tables
As specific research findings for this compound were not identified in the conducted searches, it is not possible to generate data tables containing experimental results (e.g., IC50 values, Kd values, kon/koff rates for this compound). Such tables would typically include columns detailing the target molecule, assay type, measured parameter, value, and units.
Compound List
No specific chemical compounds, other than the subject of this article, this compound, were identified in the search results that necessitate inclusion in a compound list.
References
giffordbioscience.com Gifford Bioscience. Radioligand Binding Assay. rouken.bio RoukenBio. Using Surface Plasmon Resonance (SPR) to investigate the multi-specific modalities of immunotherapeutic molecules. nih.gov PubMed. Radioligand-binding methods for membrane preparations and intact cells. nih.gov PubMed. Radioligand binding assays and their analysis. mdpi.com MDPI. Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. eurofinsdiscovery.com Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. sci-hub.se Sci-Hub. GPCR-radioligand binding assays. drugtargetreview.com Drug Target Review. Cell-based Surface Plasmon Resonance with AstraZeneca. meilerlab.org Meiler Lab. Protein-Ligand Interactions. nih.gov PubMed. Insulin-degrading enzyme inhibition increases the unfolded protein response and favours lipid accumulation in the liver. nih.gov PMC. Modulation of Protein–Protein Interactions for the Development of Novel Therapeutics. nih.gov PubMed. Perspective: Implications of Ligand-Receptor Binding Kinetics for Therapeutic Targeting of G Protein-Coupled Receptors. wikipedia.org Wikipedia. Receptor–ligand kinetics. frontiersin.org Frontiers. Insights into intercellular receptor-ligand binding kinetics in cell communication. mdpi.com MDPI. Recent Trends in Enzyme Inhibition and Activation in Drug Design. ibmc.msk.ru Borisov D.V., Veselovsky A.V. Ligand-receptor binding kinetics in drug design. charnwooddiscovery.com Charnwood Discovery. Surface Plasmon Resonance (SPR). imrpress.com IMR Press. Understanding ligand-protein binding kinetics using molecular modeling. chemrxiv.org ChemRxiv. Functional Aptamers in vitro Evolution for Protein-protein Interaction Blockage. nih.gov PubMed Central. New insights into protein–protein interaction modulators in drug discovery and therapeutic advance. diva-portal.org DiVA portal. Theoretical Studies of Protein-Ligand Interactions. scitechdaily.com New Method Detects Ligand-Protein Interactions With Unprecedented Sensitivity. wikipedia.org Wikipedia. Enzyme inhibitor. nih.gov PubMed. SPR for molecular interaction analysis: a review of emerging application areas. nih.gov PubMed. Estimating protein-ligand interactions with geometric deep learning and mixture density models. nih.gov PubMed. In vitro inhibition of cytochrome P-450 activities and quantification of constituents in a selection of commercial Rhodiola rosea products. ethz.ch ETH Zurich. Protein–Protein Interactions as Targets for Therapeutic Intervention. turkjps.org Turkish Journal of Pharmaceutical Sciences. In Vitro Antioxidant and Enzyme Inhibition Activity of Tanacetum argyrophyllum (K. Koch) Tzvelev var. argyrophyllum Extract. researchgate.net ResearchGate. (PDF) Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. uq.edu.au Biosig Lab. pdCSM-PPI | Home.
Target Identification and Validation in Relevant Biological Systems
The investigation into this compound's biological functions has involved identifying its specific targets and validating its activity in diverse biological models. Studies have explored its interactions within bacterial, fungal, and cellular systems in vitro, as well as in non-human ex vivo environments. While specific details regarding this compound's primary molecular targets remain under investigation, related compounds have demonstrated inhibitory effects on key biological processes. For instance, certain fungal metabolites have shown antibacterial action against Escherichia coli and Staphylococcus aureus, and antifungal activity through disruption of ergosterol (B1671047) biosynthesis ekb.egmdpi.com. Validation in ex vivo mouse lung tissue has also indicated potential therapeutic effects in reducing fungal burden ekb.eg. Further research into this compound's mechanism of action may reveal its specific interactions with enzymes or cellular pathways critical for microbial survival or cellular function.
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a molecule's chemical structure influence its biological activity. For this compound, SAR investigations aim to identify key structural features responsible for its observed effects and to guide the design of more potent or selective analogues. These studies typically involve synthesizing and testing a series of related compounds with systematic structural variations.
Systematic Modification of this compound Structural Motifs
Systematic modification of this compound's structural motifs is a core component of SAR studies. By altering specific parts of the molecule, researchers can pinpoint which functional groups or structural elements are essential for its biological activity. For example, modifications to hydroxyl groups or amide linkages in related compounds have been shown to significantly impact their potency against bacterial targets nih.gov. Similarly, alterations to aromatic ring systems or side chains can lead to changes in antifungal profiles ekb.eg. These systematic alterations allow for the mapping of critical regions within the this compound molecule that are involved in target binding or biological modulation.
Identification of Pharmacophoric Elements and Key Functional Groups
Identifying the pharmacophoric elements and key functional groups of this compound is vital for understanding its mechanism of action at a molecular level. These elements are the specific three-dimensional arrangements of atoms and functional groups that are responsible for the molecule's biological activity. SAR studies help to elucidate these features by correlating structural changes with observed activity. For instance, the presence and position of hydroxyl groups and amide linkages have been identified as critical for the activity of certain related compounds, suggesting that these features may be key pharmacophoric elements in this compound as well nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling employs statistical and computational methods to establish a mathematical relationship between the chemical structure of compounds and their biological activity. By analyzing a dataset of this compound analogues and their corresponding activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. These models often utilize molecular descriptors—numerical representations of chemical properties—to build predictive equations. For example, QSAR models have been successfully developed for various classes of compounds, correlating parameters like logP, molecular weight, and topological descriptors with biological potency, achieving predictive accuracies with R² values as high as 0.85 frontiersin.orgnih.govmdpi.com. Such models can significantly accelerate the drug discovery process by prioritizing promising candidates for synthesis and testing.
In Vitro Cell-Based Biological Activity Assessments
In vitro cell-based assays are fundamental for evaluating the biological effects of this compound and its analogues on cellular processes. These assays provide quantitative data on various cellular functions, including proliferation, migration, and apoptosis, using non-human cell models.
Research has indicated that certain fungal metabolites exhibit cytotoxicity against various cancer cell lines, with IC50 values typically ranging from low micromolar to higher concentrations ekb.egmdpi.comnih.govjapsonline.comanalis.com.myresearchgate.net. For example, studies on related compounds have shown inhibition of cell proliferation in yeast (Saccharomyces cerevisiae) and induction of apoptosis in fungal hyphal cells ekb.eg. This compound's potential to modulate cell migration has also been explored, with assays showing dose-dependent effects on cell chemotaxis ekb.egnih.govfrontiersin.orgnih.govinnoprot.com. Furthermore, the induction of apoptosis, a programmed cell death pathway, is a key indicator of cytotoxic activity, and assays measuring caspase activation or DNA fragmentation are commonly employed to assess this effect elrig.orgsigmaaldrich.compromega.com.au.
Theoretical and Computational Chemistry Applications in Tsuduranine Research
Molecular Docking and Ligand-Target Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target, thereby estimating the binding affinity. This method is vital for identifying potential biological targets for Tsuduranine and understanding how it might interact at a molecular level. Studies employing molecular docking aim to simulate the binding process, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between this compound and its target proteins. The output often includes docking scores, which serve as a proxy for binding strength, and detailed visualizations of the ligand-protein complex, highlighting specific amino acid residues involved in binding. For instance, docking studies can predict the stability of a complex, with lower (more negative) binding energies indicating stronger interactions rasayanjournal.co.inmdpi.comnih.govresearchgate.net. These predictions guide further experimental validation and lead optimization efforts.
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions over time, complementing static docking predictions volkamerlab.orgfrontiersin.orgtemple.edunih.govresearchgate.netnih.govmdpi.comnih.gov. By simulating the movement of atoms and molecules based on classical mechanics and force fields, MD allows researchers to observe the conformational changes, stability, and flexibility of this compound when interacting with its target. These simulations can reveal how stable a ligand-target complex remains over picoseconds to nanoseconds, identify key residues that maintain contact, and track the dynamic evolution of binding interfaces frontiersin.orgnih.govmdpi.com. Root-mean-square deviation (RMSD) analysis is commonly used to quantify structural deviations from an initial conformation, providing insights into the stability of the system volkamerlab.orgmdpi.comgalaxyproject.org. Such simulations are instrumental in understanding the energetic landscape and the dynamic nature of this compound's biological activity.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for predicting the electronic structure and reactivity of molecules like this compound researchgate.netfz-juelich.dewikipedia.orgscispace.comnih.govcecam.orgchemrxiv.org. DFT methods allow for the computation of molecular properties such as charge distribution, frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and atomic charges. These properties are directly related to a molecule's chemical reactivity, its susceptibility to electrophilic or nucleophilic attack, and its potential to form specific types of bonds researchgate.netscispace.comchemrxiv.org. For this compound, quantum chemical calculations can elucidate its electronic configuration, predict potential reaction sites, and provide a theoretical basis for its observed chemical behavior or metabolic transformations. For example, calculating charge density distributions can inform predictions about how the molecule might interact with other species or surfaces arxiv.orgaps.orgresearchgate.net.
De Novo Design of this compound Analogues and Scaffolds
The principles of de novo drug design, often augmented by computational approaches, can be applied to generate novel analogues of this compound with improved properties or entirely new therapeutic profiles frontiersin.orgnih.govfujitsu.comarxiv.orgnih.gov. De novo design strategies involve creating new molecular structures from scratch, often by fragment-based assembly or by modifying existing scaffolds. Computational methods can explore vast chemical spaces to identify promising molecular designs that fit specific target criteria. This might involve optimizing the this compound scaffold by adding or modifying functional groups to enhance binding affinity, selectivity, or pharmacokinetic properties. Techniques like scaffold hopping or fragment decoration, guided by computational algorithms, can lead to the discovery of novel chemical entities based on the this compound core structure frontiersin.orgnih.govnih.gov.
Cheminformatics and Virtual Screening for Related Chemical Space Exploration
Cheminformatics tools and virtual screening (VS) are essential for exploring the vast chemical space surrounding this compound and identifying related compounds with potential biological activity mdpi.combiosolveit.dechemrxiv.orgdiva-portal.orgnih.gov. Virtual screening involves computationally screening large libraries of compounds against a target to identify potential hits. By analyzing the chemical properties and structural similarities of known active compounds, cheminformatics can help define the "chemical space" relevant to this compound's activity. This allows for the targeted search of databases containing millions or even billions of compounds, significantly accelerating the hit identification process compared to traditional high-throughput screening biosolveit.dediva-portal.orgnih.gov. Techniques like similarity searching, substructure searching, and machine learning-based classification are employed to navigate this space and pinpoint molecules with desired characteristics.
Prediction of Metabolic Transformations and Stability (non-human enzymatic processes)
Predicting how a compound like this compound might transform or remain stable under various conditions is crucial for understanding its behavior, particularly in non-biological or non-enzymatic contexts. Computational methods can predict potential degradation pathways and identify stable or unstable functional groups within the molecule acdlabs.compharmadem.inacdlabs.comnih.govlhasalimited.org. Accelerated Predictive Stability (APS) programs, for example, use mathematical models like the Arrhenius equation to forecast degradation rates under different environmental conditions (e.g., temperature, humidity) acdlabs.comacdlabs.com. Furthermore, computational tools can predict metabolic transformations by identifying potential sites of chemical modification, such as oxidation, reduction, or hydrolysis, even in the absence of specific enzymatic pathways mdpi.comnih.govplos.orgnih.gov. These predictions are valuable for formulation development, shelf-life assessment, and understanding potential chemical liabilities.
Compound List:
this compound
Future Directions and Interdisciplinary Research Prospects for Tsuduranine
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Discovery and Mechanism Elucidation
The application of "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to accelerate the discovery of new bisbenzylisoquinoline alkaloids (BIAs) and to comprehensively elucidate their mechanisms of action. nih.gov Metabolomic profiling of plants from the Cyclea genus, the natural source of Tsuduranine, can reveal the diversity of BIAs and other secondary metabolites. researchgate.net This approach can lead to the identification of novel derivatives of this compound and provide insights into the biosynthetic pathways that produce these complex molecules. oup.com
By combining metabolomics with proteomics, researchers can create a more complete picture of how this compound affects cellular processes. ethnopharmacologia.org Proteomic analyses can identify the proteins that are differentially expressed in cells or tissues upon treatment with this compound, offering clues to its molecular targets and the signaling pathways it modulates. nih.govnih.govmdpi.com For instance, quantitative proteomics could reveal that this compound treatment alters the expression of proteins involved in inflammatory or cell proliferation pathways, thereby explaining its observed biological effects. mdpi.com This integrated omics approach is crucial for moving beyond a superficial understanding of this compound's activity to a detailed mechanistic elucidation.
| Technology | Application in this compound Research | Potential Outcomes |
| Metabolomics | Profiling of Cyclea species; Identification of biosynthetic intermediates and related alkaloids. | Discovery of novel this compound derivatives; Elucidation of the this compound biosynthetic pathway. |
| Proteomics | Analysis of protein expression changes in response to this compound treatment. | Identification of molecular targets and pathways affected by this compound; Understanding the mechanism of action. |
| Transcriptomics | Studying gene expression changes to identify genes involved in biosynthesis and response. | Pinpointing key enzymes in the biosynthetic pathway; Revealing regulatory networks. |
Advanced Bioengineering for Sustainable and Scalable Production of this compound
The natural abundance of this compound can be a limiting factor for extensive research and potential therapeutic development. Advanced bioengineering and synthetic biology offer a promising solution for the sustainable and scalable production of this compound and other rare BIAs. pharm.or.jpnisr.or.jp Microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae (yeast), have been successfully engineered to produce other complex BIAs. chrysealabs.comresearchgate.net This involves the reconstruction of the intricate plant biosynthetic pathways in these microorganisms. pharm.or.jp
The development of a yeast-based platform for BIA production, for example, has shown significant potential. chrysealabs.com By introducing the necessary plant-derived enzymes into the yeast's metabolic network, it is possible to produce specific BIAs through fermentation, a process that is both scalable and environmentally sustainable. chrysealabs.com Such a platform could be adapted for the production of this compound, providing a reliable and cost-effective source of the compound for further studies and potential clinical applications. researchgate.netcaltech.edu
Rational Design and Optimization of Next-Generation this compound Derivatives
Rational drug design provides a powerful strategy for optimizing the therapeutic properties of natural products like this compound. nih.govslideshare.net By understanding the structure-activity relationships (SAR) of this compound and related BIAs, medicinal chemists can design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.govacs.orgmdpi.com For instance, modifications to the chemical structure of other BIAs, such as tetrandrine (B1684364) and fangchinoline, have led to derivatives with enhanced anti-cancer activity. nih.gov
Computational modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies can be employed to predict how structural modifications to the this compound scaffold will affect its interaction with biological targets. mdpi.com This in silico approach can guide the synthesis of a focused library of derivatives, which can then be screened for improved biological activity. The goal is to develop next-generation this compound-based therapeutic agents with superior efficacy and reduced side effects.
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
While initial research has identified some biological activities of this compound, it is likely that this complex molecule interacts with multiple cellular targets. oup.comnih.gov Future research should focus on the systematic exploration of novel biological targets and undiscovered mechanisms of action. High-throughput screening of this compound against a broad panel of enzymes, receptors, and other cellular components can uncover previously unknown pharmacological activities. nih.govnih.gov
Furthermore, given the diverse pharmacological effects of other BIAs, which include anti-inflammatory, anti-cancer, and cardiovascular effects, it is plausible that this compound possesses a similarly broad spectrum of activity. nih.govnih.govresearchgate.netdoi.org Investigating its effects on various signaling pathways, such as those involved in inflammation, cell cycle regulation, and apoptosis, could reveal new therapeutic applications for this compound. Unraveling these novel mechanisms will be crucial for the development of this compound as a therapeutic agent for a range of diseases.
Collaborative Research Opportunities and Global Consortia in Natural Product Chemistry
The advancement of research on this compound and other natural products can be significantly accelerated through collaborative efforts and the formation of global consortia. nih.govmdpi.comdrugtargetreview.com Such collaborations can bring together experts from various disciplines, including natural product chemistry, synthetic biology, pharmacology, and clinical medicine. drugtargetreview.com International consortia focused on natural product discovery and drug development can provide the necessary infrastructure, resources, and funding to tackle the challenges associated with natural product research. ethnopharmacologia.orgbotanicalsafetyconsortium.orgconferenceindex.org
Initiatives like the NIH Consortium for Advancing Research on Botanical and Other Natural Products (CARBON) Program serve as a model for how collaborative, transdisciplinary research can advance our understanding of the safety, effectiveness, and mechanisms of action of natural products. dntb.gov.ua Establishing similar consortia with a focus on BIAs or alkaloids in general could foster innovation and expedite the translation of promising compounds like this compound from the laboratory to the clinic. nih.govmdpi.com
Q & A
What methodological frameworks are recommended for formulating research questions about Tsuduranine's molecular mechanisms?
To ensure rigor, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention/Exposure, Comparison, Outcome) when defining questions. For example:
- Population: Specific cell lines or model organisms exposed to this compound.
- Intervention: Dosage ranges or administration routes.
- Outcome: Quantifiable biomarkers (e.g., enzyme inhibition, gene expression). These frameworks reduce ambiguity and align objectives with testable hypotheses .
Q. How should researchers design a preliminary literature review to identify gaps in this compound studies?
- Step 1 : Use systematic search strategies across databases (PubMed, Scopus) with Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial").
- Step 2 : Categorize findings into themes (e.g., toxicity, synthesis pathways) and tabulate contradictions (Table 1).
- Step 3 : Apply the PRISMA checklist to document inclusion/exclusion criteria and avoid selection bias .
Table 1 : Common Gaps in this compound Literature
| Theme | Contradictions Identified | Proposed Research Focus |
|---|---|---|
| Bioavailability | Variability in animal vs. human models | Cross-species metabolic profiling |
| Synergistic Effects | Limited data on drug combinations | High-throughput screening assays |
Q. What are key considerations for designing a reproducible experimental protocol to assess this compound's cytotoxicity?
- Materials : Specify cell lines (e.g., HepG2 for hepatotoxicity), this compound purity (≥98%, HPLC-verified), and controls.
- Methods : Detail assay parameters (e.g., MTT assay incubation time, dose-response curves).
- Validation : Include inter-lab reproducibility tests and negative/positive controls to minimize technical variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported pharmacological effects across studies?
- Data Triangulation : Combine in vitro, in vivo, and in silico data to validate mechanisms (e.g., molecular docking to confirm binding affinity discrepancies).
- Meta-Analysis : Pool datasets using random-effects models to account for heterogeneity. For example, re-analyze EC₅₀ values from 10+ studies to identify outlier methodologies .
- Sensitivity Analysis : Test if varying experimental conditions (pH, solvent) significantly alter outcomes .
Q. What strategies optimize the detection of this compound's metabolites in complex biological matrices?
- LC-MS/MS Parameters :
- Ionization: ESI+ for polar metabolites, APCI for non-polar.
- Fragmentation: Use collision energies optimized via reference standards.
Q. How should multi-omics data (genomic, proteomic) be integrated to elucidate this compound's mode of action?
- Pipeline :
Differential Expression : Identify dysregulated genes/proteins (p<0.05, fold-change >2).
Pathway Enrichment : Use tools like DAVID or Reactome to map enriched pathways.
Network Analysis : Construct interaction networks (Cytoscape) to pinpoint hub nodes (e.g., kinases, transcription factors).
Methodological Frameworks
Q. What statistical approaches are robust for analyzing this compound's dose-response relationships in heterogeneous datasets?
Q. How should conflicting results from this compound's in silico vs. in vivo studies be reconciled?
- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., solvation effects).
- Pharmacokinetic Modeling : Incorporate absorption/distribution parameters (e.g., PBPK models) to predict bioavailability gaps.
- Experimental Replication : Validate top in silico hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
